Mazethramycin: A Technical Guide to Its Structure and Chemical Properties
Mazethramycin: A Technical Guide to Its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazethramycin is a potent antitumor antibiotic belonging to the anthramycin group of natural products.[1] Isolated from the bacterium Streptomyces thioluteus, it is a member of the pyrrolo[2,1-c][2][3]benzodiazepine (PBD) family, a class of compounds known for their significant biological activities.[3][4][5] Mazethramycin exerts its antitumor effects by interfering with crucial cellular processes, specifically DNA replication and RNA synthesis.[2][6] This document provides a comprehensive overview of the structural elucidation and chemical properties of mazethramycin and its analogues, offering detailed experimental context and data for research and development applications.
Chemical and Physical Properties
Mazethramycin is not a single compound but a family of related analogues, primarily Mazethramycin A, B, and C. Their core structure is based on the 1,4-benzodiazepine framework.[3][5] The key physicochemical properties are summarized below for comparison.
| Property | Mazethramycin A | Mazethramycin B | Mazethramycin C |
| Molecular Formula | C₁₇H₁₉N₃O₄[3] | C₁₈H₂₁N₃O₄[4] | C₁₉H₂₃N₃O₄[5] |
| Molecular Weight | 329.35 g/mol [2][3] | 343.4 g/mol [4] | 357.41 g/mol [5] |
| Monoisotopic M.W. | 329.137556104 g/mol [3] | Not Available | 357.168856233 g/mol [5] |
| Physical Form | Solid[4] | Solid[4] | Amorphous Solid |
| CAS Number | 68373-96-6[6] | 68373-95-5[4] | Not Available[5] |
Structural Elucidation
The definitive structure of mazethramycin and its congeners has been determined through a combination of advanced spectroscopic and analytical techniques. The process involves isolation and purification from the source organism, followed by detailed characterization.
Core Structure
The mazethramycin family is characterized by a tricyclic system featuring a benzene ring fused to a 1,4-diazepine ring, which is in turn fused to a pyrrolidine ring. This forms the pyrrolo[2,1-c][2][3]benzodiazepine core that is crucial for its biological activity.
Caption: General chemical scaffold of the PBD core.
Experimental Protocols
The elucidation of a complex natural product like mazethramycin follows a multi-step workflow. While specific parameters from the original discovery may vary, the general methodology is standardized in natural product chemistry.
Fermentation and Isolation
The process begins with the cultivation of the producing organism, Streptomyces thioluteus, in a suitable nutrient-rich medium.
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Culture: Large-scale fermentation is carried out in bioreactors under controlled temperature, pH, and aeration to maximize the production of secondary metabolites, including mazethramycin.
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Extraction: After a set incubation period, the culture broth is harvested. The biomass is separated from the supernatant. The active compounds are extracted from both the mycelia and the broth using organic solvents like ethyl acetate or butanol.
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Concentration: The crude organic extract is concentrated under reduced pressure to yield a raw mixture of metabolites.
Purification
The crude extract is subjected to a series of chromatographic techniques to isolate the individual mazethramycin analogues.
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Column Chromatography: The extract is first passed through a silica gel or alumina column, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.
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High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18), to yield pure compounds.
Structure Determination
The pure isolates are analyzed using a suite of spectroscopic methods.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.[7] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide clues about the connectivity of different structural motifs.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed. These techniques reveal the chemical environment of each proton and carbon atom and establish through-bond correlations, allowing for the assembly of the complete carbon skeleton and the placement of substituents.[7]
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X-ray Crystallography: This is the gold standard for unambiguous structure determination.[9] If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the molecule, confirming its constitution and stereochemistry.[10][11]
Caption: Workflow for Mazethramycin isolation and analysis.
Mechanism of Action
Mazethramycin functions as an antitumor agent by disrupting the central dogma of molecular biology. Like other PBDs, it is believed to bind to the minor groove of DNA. This interaction physically obstructs the progression of enzymes responsible for DNA replication and RNA transcription, leading to cell cycle arrest and ultimately, cell death.[2][6][12] This mechanism makes it a subject of interest in cancer research.
References
- 1. Mazethramycin, a new member of anthramycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mazethramycin_TargetMol [targetmol.com]
- 3. PhytoBank: Showing Mazethramycin A (PHY0091228) [phytobank.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. PhytoBank: Showing Mazethramycin C (PHY0073642) [phytobank.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray crystallographic analysis of MacA from Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. Mechanism of action of neothramycin. I. The effect of macromolecular syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
